2-Mercaptopteridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4OS/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPCYUNOZPCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199993 | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-48-0 | |

| Record name | Thiolumazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52023-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptopteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tautomeric Landscape of 2-Mercaptopteridin-4-ol in Solution: An In-Depth Technical Guide

This technical guide provides a comprehensive exploration of the tautomeric behavior of 2-Mercaptopteridin-4-ol in solution. For researchers, medicinal chemists, and professionals in drug development, a deep understanding of tautomerism is not merely academic; it is a critical factor that dictates a molecule's physicochemical properties, biological activity, and ultimately its therapeutic potential. The pteridine scaffold is a cornerstone in numerous biologically active molecules, and the subtle shifts in proton positions within this compound can profoundly alter its interaction with biological targets.

This guide moves beyond a theoretical overview to provide actionable insights into the experimental and computational methodologies used to dissect and characterize the tautomeric equilibrium of this important heterocyclic system. We will delve into the underlying principles of thione-thiol and lactam-lactim tautomerism, the environmental factors that govern the equilibrium, and the spectroscopic techniques that allow for their elucidation.

The Dynamic Nature of this compound: A Tautomeric Quartet

This compound is not a single, static entity in solution. Instead, it exists as a dynamic equilibrium of at least four principal tautomeric forms, arising from two distinct prototropic shifts: thione-thiol and lactam-lactim tautomerism.

-

Thione-Thiol Tautomerism: This involves the migration of a proton between the sulfur and nitrogen atoms at positions 1 and 2. The thione form contains a C=S double bond, while the thiol (or mercapto) form features an S-H single bond.

-

Lactam-Lactim Tautomerism: This equilibrium involves the movement of a proton between the nitrogen and oxygen atoms at positions 3 and 4. The lactam form is characterized by a C=O double bond within the ring, whereas the lactim form possesses an O-H group.

The interplay of these two equilibria gives rise to four possible tautomers for this compound. The predominant species in any given environment is dictated by a delicate balance of electronic, steric, and solvent effects.

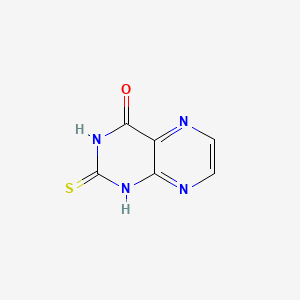

Caption: Tautomeric equilibria of this compound.

Environmental Influence on Tautomeric Equilibrium

The relative stability of the tautomers of this compound is exquisitely sensitive to the surrounding environment. The two most critical factors are solvent polarity and pH.[1] Understanding these influences is paramount for predicting the behavior of this molecule in both in vitro assays and in vivo systems.

The Role of Solvent Polarity

The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.[2] Generally, polar solvents tend to favor the more polar tautomers, while nonpolar solvents stabilize the less polar forms.

-

Polar Solvents (e.g., DMSO, water): These solvents can effectively solvate charged or highly polarized species through dipole-dipole interactions and hydrogen bonding. In the case of this compound, polar solvents are expected to favor the thione-lactam tautomer due to its greater polarity arising from the C=S and C=O double bonds.[2]

-

Nonpolar Solvents (e.g., chloroform, dioxane): In these environments, intramolecular hydrogen bonding and dispersion forces become more significant. The thiol-lactim form, with its potential for intramolecular hydrogen bonding between the -SH and -OH groups, may be more stabilized in nonpolar media.

The Influence of pH

The pH of the solution can dramatically alter the tautomeric landscape by influencing the protonation state of the molecule. The pteridine ring system contains several nitrogen atoms that can be protonated or deprotonated, thereby shifting the electronic distribution and favoring different tautomeric forms. It is crucial to consider the pKa values of the various acidic and basic centers within the molecule to predict the dominant species at a given pH. The influence of pH on tautomerism is a well-established phenomenon in heterocyclic chemistry.[1]

Spectroscopic Elucidation of Tautomeric Forms

A combination of spectroscopic techniques is indispensable for the unambiguous identification and quantification of tautomers in solution. Each method provides a unique window into the molecular structure and electronic environment of the different forms.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. Since tautomers possess different arrangements of conjugated systems, they typically exhibit distinct absorption spectra.[4]

-

Thione vs. Thiol: The C=S chromophore in the thione tautomer generally absorbs at a longer wavelength (a bathochromic shift) compared to the isolated aromatic system of the thiol form.

-

Lactam vs. Lactim: Similarly, the extended conjugation in the lactim form often leads to a red shift in the absorption maximum compared to the cross-conjugated lactam form.

By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, one can infer the shifts in the tautomeric equilibrium. For example, in a study of 5-substituted-4-thio-2'-deoxyuridines, the presence of the thiocarbonyl group was confirmed by a strong absorption band around 340 nm.[5]

Table 1: Hypothetical UV-Vis Absorption Maxima (λmax) for Tautomers of this compound in Different Solvents.

| Tautomer | Solvent | Expected λmax (nm) | Rationale |

| Thione-Lactam | DMSO (polar) | ~330-350 | Extended conjugation and polar stabilization. |

| Thiol-Lactim | Dioxane (nonpolar) | ~280-300 | Less extended conjugation. |

Note: This table is illustrative and based on general principles and data from analogous compounds. Experimental verification is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for elucidating tautomeric structures in solution.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

-

¹H NMR: The chemical shifts of protons attached to nitrogen, oxygen, and sulfur are highly informative. For instance, the presence of a distinct S-H proton signal would be indicative of the thiol tautomer, while an N-H proton signal would suggest the thione or lactam form.

-

¹³C NMR: The chemical shift of the carbon atoms involved in the tautomerism (C2 and C4) is particularly diagnostic. A carbon in a C=S bond (thione) will resonate at a significantly different frequency than a carbon in a C-S bond (thiol). Similarly, the chemical shift of a C=O carbon (lactam) is distinct from that of a C-O carbon (lactim). In a study of a quinazolinone derivative, the keto and enol forms were confirmed by the presence of two distinct signals in the ¹³C NMR spectrum at δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon).[3]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in the Tautomers of this compound.

| Tautomer | C2 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |

| Thione-Lactam | ~180-200 | ~160-170 |

| Thiol-Lactam | ~150-160 | ~160-170 |

| Thione-Lactim | ~180-200 | ~145-155 |

| Thiol-Lactim | ~150-160 | ~145-155 |

Note: These are estimated ranges based on known chemical shifts for similar functional groups.

Experimental Protocols

To facilitate further research in this area, we provide a generalized experimental workflow for the investigation of this compound tautomerism.

Synthesis of this compound

A common synthetic route to 2-mercapto-4-hydroxy-quinazolines involves the reaction of the corresponding anthranilic acid with an isothiocyanate. A similar approach could likely be adapted for the synthesis of this compound, starting from an appropriately substituted pyrimidine precursor.

Generalized Protocol for the Synthesis of a Mercapto-Heterocycle (by analogy):

-

Dissolve the starting amino-acid derivative (1 eq.) in a suitable solvent (e.g., ethanol).

-

Add a base catalyst (e.g., triethylamine, 1 eq.).

-

To this solution, add the isothiocyanate (1 eq.) dropwise at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Generalized synthetic workflow.

Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a range of solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O with appropriate buffer).

-

UV-Vis Spectroscopy:

-

Acquire the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the λmax for each condition and analyze the shifts as a function of solvent polarity.

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra for each solution.

-

Identify characteristic signals for each tautomer (e.g., -SH, -OH, -NH protons; C=S, C=O, C-S, C-O carbons).

-

Quantify the relative abundance of each tautomer by integrating the corresponding signals in the ¹H NMR spectrum.

-

Caption: Experimental workflow for tautomer analysis.

Conclusion and Future Directions

The tautomeric behavior of this compound is a multifaceted phenomenon with significant implications for its application in drug discovery and chemical biology. While the thione-lactam form is likely to predominate in polar, aqueous environments typical of biological systems, the ability to exist in other tautomeric forms could be crucial for membrane permeability, receptor binding, and metabolic stability.

This guide has outlined the fundamental principles and analytical strategies for investigating the tautomerism of this compound. It is our hope that this will serve as a valuable resource and a catalyst for further research into this and other biologically relevant pteridine derivatives. Future studies should focus on obtaining explicit experimental data for this compound to validate the hypotheses presented here and to build a more complete picture of its tautomeric landscape.

References

-

Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 99, 1-97. [Link]

-

El-Faham, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

-

El-Faham, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed, [Link]

-

Limbach, H.-H., et al. (2004). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Russian Chemical Bulletin, 53(7), 1367-1389. [Link]

-

Boyd, R. J., et al. (2000). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Journal of Molecular Structure: THEOCHEM, 507(1-3), 1-10. [Link]

-

Pérez-Lustres, J. L., et al. (2007). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Journal of the American Chemical Society, 129(17), 5408-5418. [Link]

-

Contreras, R., et al. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 868-873. [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 155-166. [Link]

-

Pozharskii, A. F., et al. (2011). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 16(12), 9845-9878. [Link]

-

Choudhary, M. I., et al. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(10), 1125-1128. [Link]

-

Allegretti, P. E., et al. (2012). Tautomeric Equilibria Studies by Mass Spectrometry. Current Organic Chemistry, 16(21), 2486-2505. [Link]

-

Krallafa, A. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... Journal of Molecular Structure, 1244, 130949. [Link]

-

Fabbrizzi, L., et al. (2011). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847. [Link]

-

Enchev, V., et al. (2010). Ab initio study of the tautomerism of 2,5-substituted diazoles. Structural Chemistry, 21(6), 1053-1060. [Link]

-

Pathmasiri, W., et al. (2008). NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives. Molecules, 13(12), 3045-3056. [Link]3049/13/12/3045)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Mercaptopteridin-4-ol: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Spectrum, A Structural Confirmation

The Central Challenge: Unraveling Tautomeric Equilibria

Before any spectroscopic analysis, it is crucial to understand that 2-Mercaptopteridin-4-ol does not exist as a single, static structure in solution. It is in a dynamic equilibrium between several tautomeric forms.[4][5][6] This equilibrium is the single most important factor influencing its spectroscopic signature and is highly sensitive to the molecular environment (e.g., solvent polarity, pH).[4][6]

The primary equilibria at play are:

-

Lactam-Lactim Tautomerism: Involving the pyrimidine ring, where the amide group can exist in the keto (lactam) form or the enol (lactim) form.

-

Thione-Thiol Tautomerism: Involving the mercapto group, which can exist as a C=S (thione) or a C-SH (thiol).

These equilibria result in four potential major tautomers. The lactam-thione form is often predominant in polar solvents and the solid state, but all forms may be present to varying degrees.[4][6]

Caption: Tautomeric equilibria of this compound.

UV-Visible (UV-Vis) Spectroscopy: Probing the π-System

Expertise & Causality

UV-Vis spectroscopy is an excellent first-pass technique. The extended, conjugated π-electron system of the pteridine ring is an inherent chromophore, leading to strong absorption in the UV-Vis range.[1] The primary utility of this technique lies in its sensitivity to changes in electronic structure. By analyzing the absorption maxima (λ_max) in solvents of varying polarity and pH, we can gain initial, powerful insights into the predominant tautomeric form. For instance, a shift in λ_max upon changing from a non-polar to a polar solvent or altering the pH is a strong indicator of a shift in the tautomeric equilibrium or a protonation/deprotonation event.[7]

Experimental Protocol

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of spectroscopic grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. DMSO is chosen for its excellent solvating power for heterocyclic compounds.

-

Solvent Series Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) from the stock solution in different solvents:

-

Aprotic: Acetonitrile (ACN)

-

Protic: Ethanol (EtOH)

-

Aqueous Buffered: Prepare buffers at pH 2, pH 7, and pH 10.

-

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Scan from 190 nm to 600 nm.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum for each solvent.

-

Record the absorption spectrum for the sample in each solvent.

-

Identify the wavelength of maximum absorbance (λ_max) for all observed peaks.

-

Data Interpretation & Expected Results

The pteridine core typically exhibits multiple strong absorption bands. Based on related structures, we can anticipate the following.

| Solvent/Condition | Expected λ_max (nm) | Rationale & Interpretation |

| Ethanol | ~230-250 nm, ~320-340 nm, ~380-400 nm | Multiple π→π* transitions characteristic of the extended pteridine chromophore. The specific positions are influenced by the tautomeric form present.[8] |

| Acetonitrile | Similar to Ethanol, possible slight shifts | Comparing protic (EtOH) vs. aprotic (ACN) solvents helps reveal the influence of hydrogen bonding on the electronic structure. |

| Aqueous pH 2 | Bathochromic or hypsochromic shift | Protonation of the basic nitrogen atoms in the pteridine ring will alter the electronic transitions, causing a shift in λ_max. |

| Aqueous pH 10 | Bathochromic shift (red shift) | Deprotonation of the acidic N-H, O-H, or S-H protons creates an anionic species with a more delocalized electron system, typically shifting absorption to longer wavelengths.[9] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality

IR spectroscopy provides direct evidence for the functional groups present, making it indispensable for differentiating between tautomers.[10] The presence or absence of key vibrational bands—such as O-H, S-H, C=O, and C=S—allows for a definitive assignment of the dominant tautomeric form, at least in the solid state (using KBr pellet) or in a specific solvent. A broad O-H band, for example, points towards the lactim form, while a strong C=O stretch is a hallmark of the lactam form.[11]

Experimental Protocol

-

Sample Preparation (Solid State):

-

Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.

-

Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press. This method provides information about the compound's structure in the solid state, free from solvent influence.

-

-

Sample Preparation (Solution):

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., deuterated chloroform, CDCl₃) in a solution cell. This is less common for this type of molecule due to solubility issues but can be informative if achievable.

-

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the solvent-filled cell.

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Interpretation & Expected Results

The interpretation hinges on identifying characteristic peaks corresponding to the different tautomeric forms.

| Wavenumber (cm⁻¹) | Vibration Type | Tautomer Indicated | Rationale & Interpretation |

| 3200 - 2800 (broad) | N-H stretch (amide) | Lactam | Broad absorption due to hydrogen bonding is characteristic of the N-H group in the lactam ring.[11] |

| ~2600 - 2550 (weak) | S-H stretch | Thiol | A weak but sharp peak in this region is a definitive marker for the thiol form. Its absence suggests the thione form is dominant.[12] |

| ~1710 - 1650 (strong) | C=O stretch (amide) | Lactam | A strong, sharp absorption band in this region is the most reliable indicator of the lactam (keto) form.[10] |

| ~1650 - 1550 | C=N, C=C stretches | All forms | Multiple peaks corresponding to the vibrations of the fused aromatic ring system. |

| ~1200 - 1050 | C=S stretch | Thione | A medium-intensity peak in this region is indicative of the thione functional group. This peak can sometimes be weak and difficult to assign definitively. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. For this compound, ¹H NMR is crucial for observing the protons on the pteridine ring and, importantly, the labile protons (N-H, O-H, S-H) involved in tautomerism. The chemical shifts of the ring protons are sensitive to the electron density, which is directly affected by the tautomeric state. A technique called D₂O exchange is a self-validating system within the protocol; adding heavy water (D₂O) to the NMR sample will cause labile protons to exchange with deuterium, leading to the disappearance of their signals from the spectrum, thus confirming their identity.[13]

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆. DMSO-d₆ is an excellent choice as it dissolves the compound well and its residual water peak does not obscure key regions. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Note the chemical shifts (δ), coupling constants (J), and integrations of all signals.

-

-

D₂O Exchange:

-

Add one drop of D₂O to the NMR tube.

-

Shake gently and re-acquire the ¹H NMR spectrum.

-

Identify the signals that have disappeared or significantly decreased in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum from the same sample. This provides a single peak for each unique carbon atom.

-

Data Interpretation & Expected Results

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | D₂O Exchange Effect | Interpretation |

|---|---|---|---|---|

| ~12.0 - 13.5 | Broad singlet | N-H / S-H | Disappears | A very downfield, broad signal is characteristic of an acidic proton, likely the N-H of the lactam or the S-H of the thiol. Disappearance confirms it is a labile proton. |

| ~7.5 - 8.5 | Doublets/Singlets | C6-H, C7-H | No change | Aromatic protons on the pyrazine ring. Their exact chemical shifts and coupling patterns confirm the substitution pattern. |

| ~11.0 - 12.0 | Broad singlet | N-H / O-H | Disappears | Another potential labile proton signal. Its presence and chemical shift can help distinguish between tautomers. |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

|---|---|---|

| > 170 | C=S (Thione) | The presence of a signal this far downfield is a strong indicator of a thiocarbonyl carbon. |

| ~160 - 165 | C=O (Lactam) | A signal in this region is characteristic of an amide carbonyl carbon. |

| ~150 - 160 | C2, C4 | Carbons bonded to heteroatoms (N, S, O). Their shifts are highly dependent on the tautomeric form. |

| ~120 - 145 | C6, C7, C4a, C8a | Aromatic carbons of the pteridine ring system. |

Mass Spectrometry (MS): The Definitive Molecular Weight

Expertise & Causality

Mass spectrometry is the ultimate arbiter of molecular weight. For a compound that may be difficult to purify or prone to retaining solvent, MS provides an exact mass, confirming the molecular formula. The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique ideal for this molecule, as it tends to produce the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[14] This provides a clear and unambiguous determination of the molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (to four or five decimal places) to confirm the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the signal in positive ion mode.

-

Instrument Setup:

-

Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Calibrate the instrument immediately before analysis to ensure high mass accuracy.

-

Set the instrument to positive ion detection mode.

-

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the full scan spectrum over a relevant m/z range (e.g., m/z 50-500).

-

Data Analysis:

-

Identify the base peak. For this compound (C₆H₄N₄OS, Exact Mass: 180.0133), the expected protonated molecular ion [M+H]⁺ will have an m/z of 181.0215.

-

Compare the experimentally measured exact mass to the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental composition.

-

Conclusion: A Synergistic Approach

The robust characterization of this compound is not achieved by any single technique but by the synergistic integration of all data. UV-Vis provides the initial evidence of the chromophore and its sensitivity to the environment. IR spectroscopy offers a direct snapshot of the key functional groups, providing the strongest evidence for the dominant tautomer. NMR spectroscopy then delivers the complete structural map, confirming the carbon-hydrogen framework and identifying the labile protons. Finally, high-resolution mass spectrometry provides the unequivocal confirmation of the molecular formula. This multi-pronged, self-validating approach ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required for advanced research and development.

References

-

Molecular characterization of sulfur-containing compounds in petroleum. Request PDF. Available at: [Link]

-

Special Issue: Focusing on Sulfur in Medicinal Chemistry. MDPI. Available at: [Link]

-

UV-Vis absorption spectra of compounds 2-4 (2.5•10-5 M, 25 °C) in chloroform. ResearchGate. Available at: [Link]

-

Pteridine - Spectra. SpectraBase. Available at: [Link]

-

Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. ACS Publications. Available at: [Link]

-

Fluorescence intensity of each pteridine derivative (1 μM) measured at... ResearchGate. Available at: [Link]

-

Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future. Available at: [Link]

-

Biosynthesis of Pteridines in Insects: A Review. PMC - NIH. Available at: [Link]

-

A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate. Available at: [Link]

-

Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. RSC Publishing. Available at: [Link]

-

6,7-dimethyl-2-mercapto-4-pteridinol - UV-VIS Spectrum. SpectraBase. Available at: [Link]

-

Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders. PNAS. Available at: [Link]

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. PMC - NIH. Available at: [Link]

-

Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones. PMC. Available at: [Link]

-

Synthesis of a New Odourant, 2-Mercapto-4-Heptanol. ResearchGate. Available at: [Link]

-

Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC - PubMed Central. Available at: [Link]

-

Applications of Mass Spectrometry to Lipids and Membranes. PMC - PubMed Central - NIH. Available at: [Link]

-

4-Mercaptobenzoic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

-

2-Mercaptopropanoic acid. NIST WebBook. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Tautomers. Chemistry LibreTexts. Available at: [Link]

-

2,4-D. NIST WebBook. Available at: [Link]

-

Is there a standard 1H NMR spectra for 2-mercaptoethanol? ResearchGate. Available at: [Link]

-

2-Mercaptobenzothiazole. NIST WebBook. Available at: [Link]

-

The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. Available at: [Link]

-

How To Approach IR Spectroscopy Material On The MCAT. YouTube. Available at: [Link]

-

UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction. PubMed. Available at: [Link]

-

2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. Available at: [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]

-

4-Mercaptophenol, 2TBDMS derivative. NIST WebBook. Available at: [Link]

-

2-Methyl-1,5-heptadien-4-ol - 13C NMR Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stm.bookpi.org [stm.bookpi.org]

- 3. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. 2-Mercaptopropanoic acid [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Molybdopterin in Molybdenum Cofactor Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The molybdenum cofactor (Moco) is a ubiquitous and essential component of a class of enzymes known as molybdoenzymes, which catalyze critical redox reactions in the global carbon, nitrogen, and sulfur cycles.[1][2][3] The biosynthesis of Moco is a highly conserved, multi-step process that culminates in the insertion of a molybdenum atom into a unique organic scaffold.[2][3][4] At the heart of this cofactor is molybdopterin (MPT), a tricyclic pyranopterin distinguished by a cis-dithiolene group on its side chain that is responsible for coordinating the molybdenum atom.[1][3][5] This guide provides a comprehensive technical overview of the biosynthesis of molybdopterin, from its precursor molecule to its final maturation into the active molybdenum cofactor. We will delve into the enzymatic machinery, reaction mechanisms, and key intermediates, with a focus on the causal logic behind the biosynthetic strategy. Furthermore, we will present field-proven experimental methodologies for studying this pathway, underscoring the principles of self-validating protocols essential for robust scientific inquiry. This document is intended to serve as a foundational resource for professionals engaged in biochemical research and the development of therapeutics related to metabolic disorders.

The Centrality of Molybdenum Cofactor (Moco) in Biology

The transition element molybdenum is biologically inert until it is complexed within the Moco.[2] This cofactor enables the catalytic activity of a wide range of enzymes, including sulfite oxidase, xanthine dehydrogenase, and nitrate reductase, which are vital for human health, plant growth, and microbial metabolism.[5][6] A defect in any of the biosynthetic steps leads to Molybdenum Cofactor Deficiency (MOCD), a rare and devastating genetic disorder that results in severe neurological damage and early childhood death, highlighting the indispensable nature of this pathway.[3][7]

The overall biosynthetic pathway is a four-step process conserved across all kingdoms of life.[1][3][4] It begins with guanosine triphosphate (GTP) and proceeds through three key intermediates: cyclic pyranopterin monophosphate (cPMP), molybdopterin (MPT), and adenylated MPT, before the final molybdenum insertion.[3][5]

Caption: Overview of the Molybdenum Cofactor (Moco) biosynthesis pathway.

Step 1: Synthesis of the Pterin Scaffold - cPMP Formation

The journey to Moco begins with the remarkable transformation of GTP into cyclic pyranopterin monophosphate (cPMP), also known as Precursor Z.[1][2][4] This reaction is catalyzed by two enzymes, MoaA and MoaC in prokaryotes (with MOCS1A and MOCS1B being the human homologs).[8][9]

-

MoaA , a member of the radical S-adenosylmethionine (SAM) superfamily, executes a complex rearrangement.[2][10] It utilizes two [4Fe-4S] clusters to bind both SAM and GTP, initiating a radical-based reaction.[8][10] This intricate mechanism involves inserting the C8 atom of the guanine ring between the C2' and C3' carbons of the ribose, forming the unique four-carbon side chain of the pterin.[2][9]

-

MoaC then catalyzes the subsequent cyclization and phosphate elimination steps to yield the stable cPMP intermediate.[8][9] cPMP is the first sulfur-free intermediate but already contains the characteristic tricyclic pyranopterin ring system.[2]

The Core Reaction: Molybdopterin (MPT) Synthesis and Sulfur Insertion

The defining feature of molybdopterin is its dithiolene group, which is essential for ligating molybdenum.[11] The incorporation of two sulfur atoms into cPMP is catalyzed by Molybdopterin Synthase (MPT synthase) .[2][7] This enzyme is a heterotetrameric complex composed of two small (MoaD) and two large (MoaE) subunits.[7][12][13]

Causality of the Mechanism: A Sulfur Relay System

The synthesis of the dithiolene is not a simple addition but a sophisticated sulfur relay. The logic behind this multi-component system is to activate and deliver highly reactive sulfur in a controlled manner.

-

Sulfur Activation and Carrier Loading: The ultimate source of the sulfur is L-cysteine. A cysteine desulfurase (like IscS in E. coli) mobilizes the sulfur, transferring it to the MPT synthase sulfurase (MoeB in E. coli).[10][14] This enzyme, in an ATP-dependent reaction, adenylates the C-terminal glycine of the small MoaD subunit. This activation is critical as it prepares the carboxyl group for sulfur attack. The sulfur is then transferred to form a thiocarboxylate (MoaD-COSH) at the C-terminus of MoaD.[2][7][13] MoaD thus acts as a specialized, protein-based sulfur carrier.

-

Dithiolene Formation: The thiocarboxylated MoaD subunit is the direct sulfur donor.[13] The MPT synthase complex (MoaD₂MoaE₂) catalyzes the conversion of cPMP to MPT in a stoichiometric reaction.[2] The reaction proceeds in a two-step mechanism where each MoaD subunit donates one sulfur atom, likely involving a hemisulfurated intermediate.[2][14] This carefully orchestrated process opens the cyclic phosphate ring of cPMP and installs the two sulfhydryl groups that constitute the dithiolene moiety.[7]

Caption: Mechanism of MPT Synthase converting cPMP to Molybdopterin (MPT).

Final Assembly: From Molybdopterin to Bioactive Moco

The synthesis of MPT builds the necessary backbone to coordinate molybdenum.[2] The final steps involve the insertion of the metal, a process catalyzed by a molybdenum insertase (e.g., MoeA in E. coli, Cnx1 in plants, and gephyrin in humans).[1][2][15]

-

MPT Activation: Before metal insertion, MPT must be activated. This is accomplished by an ATP-dependent adenylation of the phosphate group, forming an MPT-AMP intermediate.[2][4][15] This activation step is catalyzed by the G-domain of the molybdenum insertase and is mechanistically crucial, as it prepares MPT for metal chelation.[2][15]

-

Molybdate Insertion: The E-domain of the insertase then catalyzes the insertion of molybdate (MoO₄²⁻) into the dithiolene sulfurs of MPT-AMP, followed by the release of AMP, to form the final Moco product.[2][15]

In many prokaryotes, Moco undergoes further modification, such as the attachment of GMP or CMP to the phosphate group, forming dinucleotide variants like molybdopterin guanine dinucleotide (MGD).[1][14][16]

Experimental Methodologies: A Guide to Studying MPT Biosynthesis

Investigating the Moco pathway requires a combination of biochemical, analytical, and genetic techniques. The protocols described below are designed as self-validating systems, where the production of a functional product directly confirms the activity of the components being tested.

Protocol 1: In Vitro Reconstitution of MPT Synthesis

This method directly assays the function of MPT synthase by providing its purified components and substrate. The synthesis of MPT is confirmed through a secondary functional assay.

Objective: To synthesize MPT in vitro from cPMP using purified MPT synthase components and confirm its activity.

Materials:

-

Purified cPMP (Precursor Z)

-

Purified, thiocarboxylated MPT synthase small subunit (MoaD-SH or human MOCS2B-SH)

-

Purified MPT synthase large subunit (MoaE or human MOCS2A)

-

Apo-nitrate reductase from the Neurospora crassa nit-1 mutant (for the reconstitution assay)

-

NADPH, Potassium Nitrate (KNO₃)

-

Anaerobic chamber or glove box

-

Reaction buffers (e.g., Tris-HCl with DTT)

Methodology:

-

Reaction Setup (Anaerobic): All steps must be performed under strict anaerobic conditions, as MPT and its precursors are highly oxygen-sensitive.[17]

-

MPT Synthase Assembly: In an anaerobic environment, combine equimolar amounts of the thiocarboxylated small subunit (MoaD-SH) and the large subunit (MoaE) in buffer. Incubate to allow the formation of the active heterotetrameric complex.[13]

-

MPT Synthesis Reaction: Add a known amount of cPMP to the assembled MPT synthase complex. Incubate to allow the conversion of cPMP to MPT. The newly synthesized MPT will remain bound to the synthase complex.[11]

-

nit-1 Reconstitution (Functional Assay): a. To the reaction mixture containing newly synthesized MPT, add an extract containing the apo-nitrate reductase from the N. crassa nit-1 mutant. This mutant lacks Moco and thus has no nitrate reductase activity. b. Incubate the mixture to allow the transfer of the synthesized MPT (which will then acquire molybdenum from the media) to the apo-enzyme, thereby reconstituting the holoenzyme.

-

Activity Measurement: a. Add the substrates for nitrate reductase: KNO₃ and NADPH. b. Monitor the oxidation of NADPH spectrophotometrically at 340 nm. The rate of NADPH consumption is directly proportional to the amount of active nitrate reductase, which in turn is stoichiometric with the amount of MPT synthesized in the initial reaction.

Self-Validation: A positive result (NADPH oxidation) is only possible if the purified MPT synthase components were active and successfully converted cPMP to functional MPT, which was then able to reconstitute the apo-enzyme. Control reactions lacking cPMP or any synthase subunit should show no activity.

Analytical Techniques for Pterin Characterization

Direct chemical analysis provides orthogonal validation and quantification of the intermediates.

Caption: Experimental workflow for the analysis of MPT and its precursors.

-

HPLC Analysis: MPT and its precursors are unstable. For analysis, they are oxidized (e.g., with acidic iodine) to stable, fluorescent derivatives.[17] The most common derivative of MPT is Form A . These derivatives can be separated and quantified using reverse-phase HPLC with fluorescence detection.[18]

-

Mass Spectrometry: High-resolution mass spectrometry is indispensable for confirming the molecular formula and structure of purified intermediates like cPMP.[19][20]

-

Inductively Coupled Plasma (ICP) Spectroscopy: Techniques like ICP-OES can be used to precisely quantify the molybdenum-to-pterin ratio in purified Moco samples, providing crucial stoichiometric information.[21]

| Parameter | Technique | Purpose | Reference |

| Functional Activity | nit-1 Reconstitution Assay | Measures biologically active Moco/MPT | [17],[22] |

| Pterin Quantification | HPLC with Fluorescence | Quantifies stable oxidized forms (e.g., Form A) | [18] |

| Structural ID | Mass Spectrometry | Determines exact mass and fragmentation | [19],[20] |

| Metal Content | ICP-OES / X-ray Fluorescence | Determines Molybdenum:Pterin stoichiometry | [21] |

| Mo Coordination | X-ray Absorption Spectroscopy | Probes the local environment of the Mo atom | [15] |

Clinical Relevance and Future Directions

A deep understanding of MPT's role in Moco biosynthesis has had direct clinical applications. MOCD Type A is caused by mutations in the genes for MoaA or MoaC, preventing the synthesis of cPMP. This knowledge led to the development of a replacement therapy where patients are treated with purified cPMP, bypassing the genetic block and restoring Moco synthesis.[9] This represents a landmark achievement in treating this otherwise fatal disease.

Future research will likely focus on the intricate regulation of this pathway, including the role of Moco-sensing riboswitches and the protein-protein interactions that may form a "Moco-synthase" metabolon to channel unstable intermediates.[1][16] Elucidating these complex regulatory networks will provide deeper insights into cellular metabolism and may open new avenues for therapeutic intervention.

References

- Iron-Dependent Regulation of Molybdenum Cofactor Biosynthesis Genes in Escherichia coli. (n.d.). Google Scholar.

- Biosynthesis and Insertion of the Molybdenum Cofactor - PMC - PubMed Central. (n.d.). Google Scholar.

- Molybdopterin synthase - Wikipedia. (n.d.). Google Scholar.

- The Molybdenum Cofactor - PMC - NIH. (2013, May 10). Google Scholar.

- Mechanism of molybdate insertion into pterin-based molybdenum cofactors - PMC - NIH. (n.d.). Google Scholar.

- Molybdopterin synthase - Grokipedia. (2026, January 7). Google Scholar.

- Scheme of the molybdenum cofactor biosynthesis pathway. Biosynthesis of...

- The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PubMed Central. (n.d.). Google Scholar.

- In vitro system for molybdopterin biosynthesis - PubMed - NIH. (n.d.). Google Scholar.

- MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES. (2006, June 2). Google Scholar.

- Reconstitution of Molybdoenzymes with Bis-Molybdopterin Guanine Dinucleotide Cofactors - CORE. (2019, November 20). Google Scholar.

- Molybdopterin Biosynthesis – Mechanistic studies on a novel MoaA catalyzed insertion of a purine carbon into the ribose of GTP - NIH. (n.d.). Google Scholar.

- Identification of a Bis-molybdopterin Intermediate in Molybdenum Cofactor Biosynthesis in Escherichia coli - PMC - NIH. (n.d.). Google Scholar.

- In vitro synthesis of MPT using reassembled E. coli MPT synthase. A,...

- Molybdenum cofactor biosynthesis and deficiency - PubMed. (n.d.). Google Scholar.

- In vitro synthesis of molybdopterin from precursor Z using purified converting factor. Role of protein-bound sulfur in formation of the dithiolene - ResearchGate. (2025, September 19). Google Scholar.

- The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View - MDPI. (2024, September 20). Google Scholar.

- MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Scilit. (n.d.). Google Scholar.

- The role of FeS clusters for molybdenum cofactor biosynthesis and molybdoenzymes in bacteria - PubMed Central. (n.d.). Google Scholar.

- Thiocarboxylation of molybdopterin synthase provides evidence for the mechanism of dithiolene formation in metal-binding pterins - PubMed. (2001, September 28). Google Scholar.

- Structural characterization of a molybdopterin precursor - ResearchGate. (2025, September 19). Google Scholar.

- The structure of a Molybdopterin Precursor - ResearchGate. (2025, September 19). Google Scholar.

Sources

- 1. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molybdenum cofactor biosynthesis and deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. annualreviews.org [annualreviews.org]

- 6. MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Scilit [scilit.com]

- 7. Molybdopterin synthase - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Molybdopterin Biosynthesis – Mechanistic studies on a novel MoaA catalyzed insertion of a purine carbon into the ribose of GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of FeS clusters for molybdenum cofactor biosynthesis and molybdoenzymes in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

- 13. Thiocarboxylation of molybdopterin synthase provides evidence for the mechanism of dithiolene formation in metal-binding pterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of molybdate insertion into pterin-based molybdenum cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro system for molybdopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Identification of a Bis-molybdopterin Intermediate in Molybdenum Cofactor Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

Biological significance of thio-pteridine compounds

An In-depth Technical Guide to the Biological Significance of Thio-Pteridine Compounds

Executive Summary

Pteridines, heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are foundational to a vast array of biological processes, from their role as enzymatic cofactors to their use as pigments.[1][2] The strategic introduction of a sulfur atom into the pteridine scaffold, creating thio-pteridine derivatives, significantly alters the molecule's electronic properties and biological activity, opening new avenues for therapeutic intervention and unveiling unique physiological roles. This guide provides a comprehensive exploration of the biological significance of thio-pteridine compounds, designed for researchers, scientists, and drug development professionals. We will traverse from the vital role of endogenous thio-pteridines, such as the molybdenum cofactor, to the design and application of synthetic derivatives as potent enzyme inhibitors for cancer, parasitic diseases, and inflammatory conditions. This document synthesizes technical data with field-proven insights, detailing the causality behind experimental choices and providing validated protocols for their synthesis and evaluation.

The Pteridine Scaffold: A Privileged Structure Modified by Sulfur

The pteridine nucleus is a recurring motif in nature's most critical molecules. Unconjugated pteridines like biopterin are essential cofactors for aromatic amino acid hydroxylases and nitric oxide synthases, while conjugated forms like folic acid are vital for one-carbon metabolism.[3][4] The biological versatility of this scaffold has made it a cornerstone of medicinal chemistry, leading to FDA-approved drugs such as the anticancer agent methotrexate and the diuretic triamterene.[2][5]

The introduction of a thio-functional group, typically at the C2 or C4 position of the pyrimidine ring, imparts significant changes to the molecule's character:

-

Electronic Redistribution: The sulfur atom alters the electron density across the heterocyclic system, influencing its ability to participate in hydrogen bonding and π-stacking interactions within enzyme active sites.

-

Enhanced Lipophilicity: The thio-group generally increases the lipophilicity of the pteridine core, which can affect cell membrane permeability and bioavailability.

-

Modified Reactivity: The thione-thiol tautomerism offers unique chemical handles for further modification and can influence the compound's redox potential.

These modifications have been successfully leveraged to create derivatives with novel or enhanced biological activities, transforming the core pteridine scaffold into a highly adaptable platform for drug discovery.[6]

The Molybdenum Cofactor: Nature's Essential Thio-Pteridine

The most profound example of an endogenous thio-pteridine is molybdopterin (MPT), the organic component of the molybdenum cofactor (Moco).[7][8] Moco is indispensable for the function of a class of enzymes known as molybdoenzymes, which catalyze critical redox reactions in carbon, nitrogen, and sulfur metabolism.[7][9]

Structure and Biosynthesis of Molybdopterin

Structurally, MPT is not a simple pterin but a unique pyranopterin, featuring a four-carbon side chain that includes a pyran ring fused to the pterin system and a dithiolene group that chelates the molybdenum atom.[10][11] This dithiolene moiety, containing two sulfur atoms, is the defining feature that classifies MPT as a thio-pteridine derivative and is essential for its catalytic function.[11]

The biosynthesis of Moco is a highly conserved, multi-step process that begins with guanosine triphosphate (GTP)[7][8][11]:

-

Formation of cPMP: GTP is converted into cyclic pyranopterin monophosphate (cPMP) by the enzymes MoaA and MoaC. This step is unique as it forms the four-carbon side chain characteristic of MPT.[11]

-

Sulfur Insertion: The MPT synthase enzyme, a heterotetrameric complex, catalyzes the insertion of two sulfur atoms into cPMP to form MPT. This crucial step involves the transfer of sulfur from a thiocarboxylated C-terminus on the small subunit of MPT synthase.[11]

-

Molybdenum Insertion: Finally, the molybdenum insertase enzyme (MoeA in bacteria, Gephyrin in humans) facilitates the incorporation of molybdate into MPT to form the mature Moco.[9]

Caption: Biosynthesis pathway of the Molybdenum Cofactor (Moco).

Metabolic Link to Urothione

Urothione is a sulfur-containing pterin isolated from human urine.[12] Crucially, it has been demonstrated that patients with a genetic deficiency in Moco biosynthesis do not excrete urothione.[12] This establishes a direct metabolic link, suggesting that urothione is a catabolic product of MPT. This finding is of significant diagnostic value, as the absence of urinary urothione can serve as a non-invasive biomarker for inherited disorders of Moco metabolism.

Synthetic Thio-Pteridines in Drug Development

The chemical tractability and diverse biological activities of thio-pteridines make them promising candidates for therapeutic development.[6] Research has primarily focused on their potential as anticancer, antiparasitic, and anti-inflammatory agents.[5][6]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate required for DNA replication.[1] The inhibition of DHFR disrupts DNA synthesis and leads to cell death, a mechanism exploited by widely used anticancer drugs.[1]

Numerous studies have explored thio-pteridine derivatives as DHFR inhibitors. By modifying the pteridine core with a thio-group and various side chains, researchers have developed compounds with moderate to high affinity for the DHFR active site.[6] While often less potent than the benchmark drug methotrexate, these compounds provide a valuable scaffold for developing novel antifolates with potentially different resistance profiles or improved selectivity.[6]

| Compound ID | Target | Activity (lg IC50) | Reference Compound | Activity (lg IC50) | Source |

| 3.9 | DHFR | -5.889 | Methotrexate | -7.605 | [6] |

| 4.2 | DHFR | -5.233 | Methotrexate | -7.605 | [6] |

Pteridine Reductase 1 (PTR1) Inhibition: An Antiparasitic Strategy

Trypanosomatid parasites, such as Leishmania and Trypanosoma, are auxotrophic for pterins, meaning they cannot synthesize them de novo and must salvage them from their host.[13] They utilize pteridine reductase 1 (PTR1), an NADPH-dependent enzyme, to reduce salvaged pterins.[13][14] This pathway can also act as a metabolic bypass for DHFR, conferring resistance to traditional antifolate drugs.

This unique reliance makes PTR1 an attractive target for antiparasitic drug development. Structure-based design has led to the synthesis of thio-pteridine derivatives that are potent and selective inhibitors of PTR1 from Leishmania major and Trypanosoma cruzi.[14] A key advantage of this approach is the potential for synergistic or additive effects when co-administered with a DHFR inhibitor, which could lead to more effective and less toxic treatment regimens for parasitic diseases.[14]

Antioxidant and Anti-inflammatory Roles

The pteridine ring system, particularly in its reduced dihydro- and tetrahydro- forms, is known to participate in redox processes.[6] Thio-containing pteridines have demonstrated significant antiradical and antioxidant activity, in some cases exceeding that of the reference compound ascorbic acid.[6] This free-radical scavenging capability is a plausible mechanism for their observed pharmacological effects, including potential anti-inflammatory and neuroprotective properties.[6] Furthermore, some thio-pteridine derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade, highlighting their potential for treating inflammatory disorders.[6]

| Compound ID | Activity Type | Value (lg EC50) | Reference Compound | Value (lg EC50) | Source |

| 5.1 | Antiradical | -4.82 | Ascorbic Acid | -4.81 | [6] |

| 5.3 | Antiradical | -4.92 | Ascorbic Acid | -4.81 | [6] |

Key Experimental Methodologies

To facilitate further research in this field, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of thio-pteridine compounds.

Protocol: General Synthesis of Thio-Pteridines via Condensation

This protocol describes a robust method for synthesizing the thio-pteridine scaffold by condensing a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound.[1][6]

Materials:

-

5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

-

1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

-

Solvent (e.g., ethanol, acetic acid)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: Dissolve 1 equivalent of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the chosen solvent within a round-bottom flask.

-

Addition: Add 1.1 equivalents of the 1,2-dicarbonyl compound to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 2-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

-

Cooling & Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature, which should induce precipitation of the product.

-

Filtration: Collect the precipitated solid via vacuum filtration.

-

Washing: Wash the product with a small amount of cold solvent to remove impurities.

-

Drying & Characterization: Dry the final product under vacuum and confirm its structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Caption: Workflow for the synthesis of thio-pteridine derivatives.

Protocol: In Vitro DHFR Inhibition Assay

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Test inhibitor compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation: In a 96-well plate, add 180 µL of assay buffer to each well.

-

Inhibitor Addition: Add 2 µL of the test inhibitor at various concentrations (or DMSO for control wells).

-

Enzyme Addition: Add 10 µL of DHFR enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding a 10 µL mixture of DHF and NADPH (final concentrations typically 50-100 µM each).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Thio-pteridine compounds represent a fascinating and biologically significant class of molecules. Their roles span from being an integral part of the essential molybdenum cofactor to serving as versatile scaffolds for the development of targeted therapeutics. The introduction of sulfur into the pteridine ring provides a powerful tool for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

Future research should continue to build on this foundation. The exploration of new enzymatic targets for thio-pteridine inhibitors is a promising avenue. Advanced computational modeling and structure-based drug design will be instrumental in creating next-generation inhibitors with enhanced selectivity for targets like parasitic PTR1 over human DHFR. Furthermore, as lead compounds emerge from in vitro studies, a concerted effort will be required to evaluate their in vivo efficacy, safety, and metabolic stability, paving the way for their potential translation into clinical candidates for treating cancer, infectious diseases, and inflammatory conditions.

References

-

Тhio‐containing pteridines: Synthesis, modification, and biological activity. (2022). ChemistrySelect. [Link]

-

Synthesis of pteridines derivatives from different heterocyclic compounds. (2016). Der Pharma Chemica. [Link]

-

Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance. (2023). National Institutes of Health. [Link]

-

Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota. (2021). PubMed Central. [Link]

-

Regulation of pteridine-requiring enzymes by the cofactor tetrahydrobiopterin. (1995). PubMed. [Link]

-

Biochemistry and function of pteridine synthesis in human and murine macrophages. (1993). PubMed. [Link]

-

Pterin chemistry and its relationship to the molybdenum cofactor. (2015). National Institutes of Health. [Link]

-

Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major. (2011). PubMed Central. [Link]

-

Simplified scheme of pteridine synthesis in different organisms. (2019). ResearchGate. [Link]

-

The biosynthesis of the molybdenum cofactors. (2006). PubMed. [Link]

-

Therapeutic potential of pteridine derivatives: A comprehensive review. (2019). ResearchGate. [Link]

-

The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria. (2011). PubMed Central. [Link]

-

Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development. (2008). PubMed. [Link]

-

Urolithins Display Both Antioxidant and Pro-Oxidant Activities Depending on Assay System and Conditions. (2013). PubMed. [Link]

-

Pteridine-metabolizing enzymes of Macaca fascicularis. (1982). PubMed. [Link]

-

Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications. (2024). PubMed Central. [Link]

-

PTERIDINES - METABOLIC FUNCTIONS AND CLINICAL DISORDERS. (2009). ResearchGate. [Link]

-

Structural and metabolic relationship between the molybdenum cofactor and urothione. (1984). National Institutes of Health. [Link]

-

Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018). PubMed. [Link]

-

The Molybdenum Cofactor. (2013). PubMed Central. [Link]

-

The pterin molybdenum cofactor. (2005). ResearchGate. [Link]

-

Molybdopterin. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

PTERIDINES AND THE FUNCTION OF THE PHOTOSYNTHETIC REACTION CENTER. (1966). PubMed Central. [Link]

-

Synthesis and biological activity study of some new pteridine derivatives. (2015). ResearchGate. [Link]

-

Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. (2021). PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 7. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molybdopterin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and metabolic relationship between the molybdenum cofactor and urothione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and History of 2-Mercaptopteridin-4-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 2-Mercaptopteridin-4-ol, a pivotal molecule in the expansive field of pteridine chemistry. We delve into the historical context of its discovery, tracing its roots to the foundational studies of pteridines. This guide details its chemical synthesis, physicochemical properties, and the critical concept of thiol-thione tautomerism that governs its reactivity. Furthermore, we explore its known biological significance and potential applications in drug development, offering a forward-looking perspective on this intriguing heterocyclic compound. This document is intended for researchers, scientists, and professionals in drug development who seek a deep, technical understanding of this compound.

Introduction: The Significance of the Pteridine Scaffold

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of profound importance in the biological sciences.[1][2] The name "pteridine" itself originates from the Greek word "pteron" (wing), a nod to their initial discovery as pigments in the wings of butterflies. This vibrant history belies the central role these molecules play in a vast array of biological processes. From their function as enzyme cofactors (e.g., tetrahydrobiopterin) to their role in cellular signaling and pigmentation, the pteridine nucleus is a versatile scaffold that nature has extensively utilized.

This compound, also known by its tautomeric name 2-thiolumazine, is a key derivative of the pteridine family. Its structure, featuring a thiol (or thione) group at the 2-position and a hydroxyl (or keto) group at the 4-position, imparts unique chemical and physical properties that have made it a subject of interest for chemists and biochemists alike. This guide will provide an in-depth exploration of this molecule, from its historical discovery to its modern applications.

A Historical Perspective: The Dawn of Pteridine Chemistry

The story of this compound is intrinsically linked to the broader history of pteridine chemistry. While the initial discovery of pteridines dates back to the late 19th century with the isolation of pigments from butterfly wings, the systematic study of their synthesis and properties gained momentum in the mid-20th century. A pivotal figure in this field was Adrien Albert, whose extensive work laid the groundwork for our modern understanding of these heterocycles.[3][4][5][6]

While a singular, definitive publication marking the very first synthesis of this compound is not readily apparent in the historical literature, its conceptualization and early synthesis can be inferred from the established principles of pteridine synthesis developed during that era. The primary route to the pteridine ring system involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.

Given the early availability of 4,5-diamino-2,6-dihydroxypyrimidine (which can be synthesized from thiourea and ethyl cyanoacetate followed by nitrosation and reduction), and the understanding of condensation reactions with glyoxal, it is highly probable that early explorations into pteridine analogues would have included the synthesis of mercapto-derivatives. The pioneering work of researchers like Albert on a wide array of pteridine derivatives provides the intellectual framework within which the first synthesis of this compound would have been achieved.[3][4][5]

Chemical Synthesis and Characterization

The synthesis of this compound is a classic example of pteridine ring formation. The most common and efficient method involves the condensation of a suitably substituted 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, typically glyoxal.

Synthetic Pathway

The established synthesis of 2-thiolumazine (this compound) proceeds via the reaction of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with glyoxal.[1] This reaction is a robust and reliable method for constructing the pteridine ring system.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Thiolumazine

The following protocol is a representative method for the synthesis of 2-thiolumazine, adapted from established literature procedures.[1]

Materials:

-

4,5-diamino-6-hydroxy-2-mercaptopyrimidine

-

Glyoxal solution (40% in water)

-

1,4-Dioxane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine in a minimal amount of aqueous sodium hydroxide solution.

-

Addition of Glyoxal: To the stirred solution, add a stoichiometric equivalent of glyoxal solution dropwise at room temperature.

-

Reaction and Reflux: Heat the reaction mixture to reflux for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or dimethylformamide (DMF).

Self-Validation: The identity and purity of the synthesized 2-thiolumazine should be confirmed by standard analytical techniques, including:

-

Melting Point Determination: A sharp melting point indicates a high degree of purity.

-

Spectroscopic Analysis:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify characteristic functional groups (e.g., C=O, C=S, N-H).

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

-

Mass Spectrometry: To confirm the molecular weight.

Physicochemical Properties and Tautomerism

The physicochemical properties of this compound are fundamental to its chemical behavior and biological activity.

General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄OS | - |

| Molecular Weight | 180.19 g/mol | - |

| Appearance | Typically a yellow to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | - |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in aqueous alkali and DMSO. | - |

Thiol-Thione and Lactam-Lactim Tautomerism

A critical aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium involves the migration of a proton.[7][8]

Caption: Tautomeric forms of this compound.

The predominant tautomer in the solid state and in solution is generally the thione-lactam form (2-thioxo-2,3-dihydropteridin-4(1H)-one). This is due to the greater stability of the amide and thioamide functionalities compared to the iminol and thiol forms. The position of the equilibrium is influenced by factors such as solvent polarity and pH. Understanding this tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological interactions.

Biological Significance and Potential Applications

The biological activities of this compound and its derivatives are a subject of ongoing research, with several promising avenues for therapeutic development.

Enzyme Inhibition

The pteridine scaffold is a well-known pharmacophore for enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR). While not as potent as classical antifolates like methotrexate, thio-containing pteridines have been investigated for their DHFR inhibitory activity. The sulfur atom can engage in unique interactions within the enzyme's active site, offering a potential avenue for the design of novel inhibitors.

Photosensitizing Properties

Recent studies have highlighted the potential of thiolumazines as heavy-atom-free photosensitizers for applications in daylight photodynamic therapy (dPDT).[1][2] Upon excitation with light, these molecules can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The thio-modification of the lumazine core results in a bathochromic shift in the absorption spectrum, allowing for the use of longer wavelength light with better tissue penetration.[1][2] The fluorescence of thiolumazines is significantly quenched compared to their oxygenated counterparts, which is attributed to an efficient intersystem crossing to the triplet state, a key step in ROS generation.[1]

Other Potential Biological Activities

Derivatives of this compound have also been explored for a range of other biological activities, including:

-

Antiviral and Antiproliferative Effects: Thiolumazines and their derivatives are being investigated for their potential to prevent cell proliferative disorders and viral infections.[1]

-